molecular formula C14H22N2O2 B503072 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol CAS No. 883546-08-5

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol

Cat. No. B503072
M. Wt: 250.34g/mol
InChI Key: XVLAXWBXNMSNFV-UHFFFAOYSA-N
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Description

“1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is a chemical compound with the CAS Number: 883546-08-5 . It has a molecular weight of 250.34 and its IUPAC name is 1-(4-methylphenoxy)-3-(1-piperazinyl)-2-propanol .


Molecular Structure Analysis

The InChI code for “1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is 1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of “1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is C14H22N2O2 . Its molecular weight is 250.34 .

Scientific Research Applications

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives have been explored for their vast therapeutic potential across several domains. These compounds have been incorporated into the design of drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, indicating the role of structural variations in achieving desired pharmacokinetic and pharmacodynamic profiles (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine and its analogues have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review covering five decades of research emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, suggesting a critical role for piperazine in developing safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine in Drug Metabolism

The metabolism and disposition of arylpiperazine derivatives, especially in the context of their N-dealkylation pathways, have been studied to understand the variety of effects these metabolites induce. This research is crucial for drugs used in treating depression, psychosis, or anxiety, providing insights into the systemic metabolism of these compounds and the pharmacological actions of their metabolites (Caccia, 2007).

Bioactivity and Pharmaceutical Applications

Piperazine and morpholine analogues display a broad spectrum of pharmacological activities, underscoring the continuous development of new synthetic methods for their derivatives. This review showcases current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities, highlighting their importance in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Safety And Hazards

The safety information available indicates that “1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLAXWBXNMSNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol

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